Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride
Overview
Description
“Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride” is a complex organic compound. It contains an acetate ester group attached to a phenyl ring, which in turn is connected to an aminomethyl group. The hydrochloride indicates that it’s a salt form, likely formed by reacting the amine group with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the aminomethyl group, and the acetate ester. The hydrochloride salt would likely be dissociated in solution, with the amine group carrying a positive charge .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The amine could be protonated or deprotonated depending on the pH of the solution. The ester could undergo hydrolysis in the presence of a strong acid or base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amine and ester groups would likely make it soluble in polar solvents .Scientific Research Applications
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Bioprocessing and Cell Culture
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Pharmaceutical Industry
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Polymer Production
- 2-Aminoethyl methacrylate hydrochloride (AMA), a compound structurally similar to Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride, is used in the production of polymers and copolymers .
- These polymers are utilized in a wide range of applications, including coatings, adhesives, and medical devices .
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Tissue Engineering
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Chemical Reactions
- Amines, which are structurally similar to Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride, are known to participate in various chemical reactions .
- For example, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .
- Amines also react with acid chlorides to form amides .
- Amines react with sulfonyl groups to form sulfonamides, which are used as antimicrobial agents therapeutically and are called sulfa drugs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-3-2-4-9(5-8)7-11;/h2-5H,6-7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHVOECKJGGQPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611193 | |
Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride | |
CAS RN |
197792-60-2 | |
Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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